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Compound of Interest

Compound Name: AS-85

Cat. No.: B15586562

Introduction

AS-85 is a potent and specific small molecule inhibitor of ASH1L, a histone methyltransferase.
It is crucial to note that AS-85 is not a kinase inhibitor but targets the SET domain of ASHL1L,
thereby inhibiting its methyltransferase activity. These application notes provide a summary of
AS-85's biochemical activity and a general protocol for kinase activity assays, which can be
adapted to assess the selectivity of compounds like AS-85 against a panel of kinases.

Mechanism of Action of AS-85

AS-85 specifically inhibits the histone methyltransferase ASHLL. It binds to the SET domain of
ASHI1L, preventing the transfer of a methyl group to its substrate, Histone H3. This inhibition
has been shown to have anti-leukemic activity, particularly in leukemia cells with MLL1
translocations.

Quantitative Data for AS-85

The following table summarizes the reported quantitative data for the inhibitory activity of AS-
85 against its target, ASH1L.
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Parameter Value Target Cell Lines Notes
Potent inhibitor
150 0.6 UM ASHIL of ASHI1L histone
methyltransferas
e activity.[1]
Strong binding
Kd 0.78 UM ASH1-L SET aﬁinity-to the
domain catalytic SET
domain.[1]
Inhibits the
MV4;11, growth of
GI50 5 uM to 25 uM MOLM13, leukemia cells
KOPN8 with MLL1
translocations.[1]
No growth
inhibition in
Effect No effect K562 leukemia cells

without MLL1

translocations.[1]

General Kinase Signaling Pathway and Inhibition

To understand the context of kinase inhibition, the PI3K/AKT/mTOR pathway is a well-

characterized signaling cascade involved in cell proliferation, survival, and metabolism.

Dysregulation of this pathway is implicated in various cancers. The diagram below illustrates

this pathway and indicates where a hypothetical kinase inhibitor would act.
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Caption: PI3BK/AKT/mTOR signaling pathway with points of inhibition.

Experimental Protocols

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b15586562?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15586562?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

While AS-85 is not a kinase inhibitor, researchers may want to screen it against a panel of
kinases to confirm its selectivity. Below is a detailed protocol for a generic in vitro kinase activity
assay using a luminescence-based method that measures ATP consumption.

General Workflow for a Kinase Activity Assay

The following diagram outlines the typical workflow for an in vitro kinase assay to determine the
IC50 of a compound.
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Caption: Workflow for an in vitro kinase IC50 determination assay.
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Protocol: In Vitro Kinase Activity Assay (Luminescence-
Based)

This protocol is adapted for a generic kinase using an assay format like the ADP-Glo™ Kinase
Assay, which measures ADP production as an indicator of kinase activity.

Materials:

Purified kinase of interest

» Kinase-specific substrate (peptide or protein)

e AS-85 or other test compound

e ATP

» Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NacCl, 3 mM MgClI2, 0.025 mg/ml
BSA)[2]

o ADP-Glo™ Kinase Assay Kit (or similar)

o 384-well white assay plates

e Multichannel pipettes

o Plate reader capable of measuring luminescence

Procedure:

o Compound Preparation:

o Prepare a stock solution of AS-85 in DMSO.

o Perform serial dilutions of the AS-85 stock solution in kinase assay buffer to create a
range of concentrations for testing. Also, prepare a vehicle control (DMSO in assay buffer).

¢ Reaction Setup:
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o In a 384-well plate, add 0.5 pL of each serially diluted compound or vehicle control to the
appropriate wells.[2]

o Prepare a master mix containing the kinase and its substrate in the kinase assay buffer.

o Add 4 pL of the enzyme/substrate mixture to each well.[2]

e Kinase Reaction Initiation and Incubation:
o Prepare an ATP solution at the desired concentration (e.g., 250 puM) in water.[2]
o Initiate the kinase reaction by adding 0.5 L of the ATP solution to each well.[2]

o Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).[2] The
incubation time should be optimized to ensure the reaction is in the linear range.

 Signal Detection:

o Stop the kinase reaction and deplete the remaining ATP by adding 5 pL of ADP-Glo™
Reagent to each well.

o Incubate for 40 minutes at room temperature.

o Add 10 pL of Kinase Detection Reagent to each well to convert ADP to ATP and generate
a luminescent signal.

o Incubate for 30 minutes at room temperature.

o Measure the luminescence using a plate reader. The luminescent signal is directly
proportional to the amount of ADP produced and thus to the kinase activity.

Data Analysis:
e Calculate Percent Inhibition:

o Determine the percent inhibition for each concentration of AS-85 using the following
formula: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_background) / (Signal_vehicle -
Signal_background))
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o Signal_inhibitor is the luminescence from wells with the test compound.

o Signal_vehicle is the luminescence from wells with the vehicle control (maximum kinase
activity).

o Signal_background is the luminescence from wells with no kinase (background).

e Determine IC50:
o Plot the percent inhibition against the logarithm of the AS-85 concentration.

o Fit the data to a sigmoidal dose-response curve using appropriate software (e.g.,
GraphPad Prism) to determine the IC50 value. The IC50 is the concentration of the
inhibitor required to reduce the kinase activity by 50%.[3]

Conclusion

AS-85 is a valuable research tool for studying the function of the ASH1L histone
methyltransferase and its role in diseases such as leukemia. While it is not a kinase inhibitor,
the provided general kinase assay protocol can be used to confirm its selectivity or to test the
activity of other compounds against kinases of interest. Accurate characterization of small
molecule inhibitors is essential for their effective use in research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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